molecular formula C14H30N4O4 B12688917 N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea] CAS No. 36938-15-5

N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]

Cat. No.: B12688917
CAS No.: 36938-15-5
M. Wt: 318.41 g/mol
InChI Key: AKNPWFZCZXNMDM-UHFFFAOYSA-N
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Description

Properties

CAS No.

36938-15-5

Molecular Formula

C14H30N4O4

Molecular Weight

318.41 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-[6-[[2-hydroxyethyl(methyl)carbamoyl]amino]hexyl]-1-methylurea

InChI

InChI=1S/C14H30N4O4/c1-17(9-11-19)13(21)15-7-5-3-4-6-8-16-14(22)18(2)10-12-20/h19-20H,3-12H2,1-2H3,(H,15,21)(H,16,22)

InChI Key

AKNPWFZCZXNMDM-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(=O)NCCCCCCNC(=O)N(C)CCO

Origin of Product

United States

Preparation Methods

Route 1: Reaction of 1,6-Hexanediamine with Isocyanates

  • Step 1 : React 1,6-hexanediamine with 2-hydroxyethyl isocyanate to form a mono-urea intermediate.
  • Step 2 : Treat the intermediate with methyl isocyanate to introduce the second urea group.
  • Step 3 : Ensure stoichiometric control to achieve bis-urea substitution.

Reaction Scheme :
$$
\text{NH}2\text{-C}6\text{H}{12}\text{-NH}2 + 2 \, \text{O=C=N-CH}2\text{CH}2\text{OH} + \text{O=C=N-CH}_3 \rightarrow \text{Target Compound}
$$

Advantages : Direct incorporation of hydroxyethyl and methyl groups.
Challenges : Control of reaction selectivity to avoid side products.

Route 2: Carbamoyl Chloride Intermediate

  • Step 1 : Prepare 2-hydroxyethyl carbamoyl chloride and methyl carbamoyl chloride .
  • Step 2 : React 1,6-hexanediamine sequentially with both carbamoyl chlorides.
  • Step 3 : Purify via recrystallization or chromatography.

Reaction Scheme :
$$
\text{NH}2\text{-C}6\text{H}{12}\text{-NH}2 + \text{Cl-CO-NH-CH}2\text{CH}2\text{OH} + \text{Cl-CO-NH-CH}_3 \rightarrow \text{Target Compound}
$$

Advantages : Well-established carbamoyl chloride chemistry.
Drawbacks : Requires handling of volatile chlorides.

Critical Parameters and Challenges

Parameter Impact on Synthesis
Stoichiometry Excess isocyanate/carbamoyl chloride may lead to over-functionalization.
Solvent Selection Polar aprotic solvents (e.g., DMF) enhance reactivity; avoid water to prevent hydrolysis.
Temperature Control Elevated temperatures risk decomposition of hydroxyethyl groups.

Analytical Characterization

Key Data :

Property Value Source
Molecular Formula C₁₄H₃₀N₄O₄
Molecular Weight 318.41 g/mol
CAS Number 36938-15-5
SMILES CN(CCO)C(=O)NCCCCCCNC(=O)N(C)CCO

Chemical Reactions Analysis

Types of Reactions

N,N’‘-Hexane-1,6-diylbis[N’-(2-hydroxyethyl)-N’-methylurea] undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The hydroxyethyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce simpler, hydrogenated compounds .

Scientific Research Applications

Applications in Drug Delivery Systems

One of the primary applications of N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea] is in the development of drug delivery systems. Its unique structure allows it to form micelles and nanoparticles that enhance the solubility and bioavailability of poorly soluble drugs.

Case Study: Nanoparticle Formulation

A study highlighted the use of amphiphilic polymers like N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea] in creating nanoparticles for targeted drug delivery. The nanoparticles were able to encapsulate hydrophobic drugs effectively, improving their therapeutic efficacy while minimizing systemic toxicity. The encapsulation efficiency and loading capacity were significantly higher than conventional methods.

Polymer Composition Drug Encapsulation Efficiency (%) Loading Capacity (%) Year
N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]Doxorubicin52.8–54.68.8–9.12016
N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]Curcumin93.8–94.214.12018

Polymer Chemistry

In polymer chemistry, N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea] serves as a crosslinking agent that enhances the mechanical properties of various polymeric materials. Its ability to form stable networks contributes to improved durability and functionality in applications such as coatings and adhesives.

Case Study: Coating Materials

Research has demonstrated that incorporating N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea] into polymer coatings significantly enhances their mechanical strength and resistance to solvents. This modification leads to longer-lasting protective layers for various substrates.

Biomedical Engineering

In biomedical engineering, this compound is utilized for developing biocompatible materials for tissue engineering and regenerative medicine. Its hydrophilic nature allows for better interaction with biological tissues, promoting cell adhesion and growth.

Case Study: Tissue Engineering Scaffolds

A recent study investigated the use of N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea] in creating scaffolds for tissue engineering applications. The scaffolds exhibited excellent biocompatibility and supported the proliferation of stem cells, indicating potential for regenerative therapies.

Mechanism of Action

The mechanism of action of N,N’‘-Hexane-1,6-diylbis[N’-(2-hydroxyethyl)-N’-methylurea] involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and other interactions, influencing its behavior in various chemical and biological systems .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]
  • CAS No.: 4112-25-8
  • Molecular Formula : C₁₄H₃₀N₄O₄
  • Key Features :
    • A symmetrical urea derivative with a hexane-1,6-diyl backbone.
    • Substituted with N'-methyl and N'-(2-hydroxyethyl) groups on both urea moieties.
    • Polar hydroxyethyl groups enhance solubility in polar solvents, while the hexane backbone contributes to flexibility .

Applications: Potential uses in polymer chemistry (e.g., crosslinking agents) or biomedical fields due to hydrogen-bonding capacity and biocompatibility.

Comparison with Structural Analogs

1,6-Hexamethylene bis(N,N-dimethylsemicarbazide)

  • CAS No.: 69938-76-7
  • Molecular Formula : C₁₂H₂₈N₆O₂
  • Structural Differences: Replaces urea with semicarbazide groups. Dimethylamino substituents instead of hydroxyethyl and methyl groups.
  • Functional Impact :
    • Semicarbazides exhibit stronger chelation properties, making this compound suitable for metal ion coordination.
    • Reduced hydrophilicity compared to the target urea due to lack of hydroxyethyl groups.
  • Applications : Crosslinking in polyurethanes or stabilizers in polymers .

N,N'-Hexane-1,6-diylbis(2-ethylhexanamide)

  • CAS No.: 13222-16-7
  • Molecular Formula : C₂₂H₄₄N₂O₂
  • Structural Differences: Amide groups replace urea. Branched 2-ethylhexanoyl chains instead of hydroxyethyl-methyl substituents.
  • Functional Impact :
    • Amides exhibit lower hydrogen-bonding capacity but higher thermal stability.
    • Hydrophobic alkyl chains render this compound insoluble in water.
  • Applications : Lubricants, plasticizers, or surfactants in industrial formulations .

Antioxidant 1098 (N,N'-Hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide])

  • CAS No.: 23128-74-7
  • Molecular Formula : C₄₀H₆₂N₂O₄
  • Structural Differences: Propanamide linkers with bulky tert-butyl and phenolic hydroxyl groups.
  • Functional Impact: Phenolic groups provide radical-scavenging antioxidant activity. High molecular weight and steric hindrance reduce mobility compared to the target urea.
  • Applications : Oxidative stabilization of polymers (e.g., polyethylene, rubber) .

N,N'-Methylenebis(urea)

  • CAS No.: 13547-17-6
  • Molecular Formula : C₃H₈N₄O₂
  • Structural Differences :
    • Shorter methylene bridge (CH₂) instead of hexane.
    • Unsubstituted urea groups.
  • Functional Impact: Higher crystallinity and lower solubility in organic solvents due to shorter chain and unmodified urea. Limited flexibility compared to the hexane-linked target compound.
  • Applications : Slow-release fertilizers or formaldehyde scavengers in resins .

Chlorhexidine Digluconate

  • CAS No.: 18472-51-0 (referenced in )
  • Molecular Formula : C₃₄H₅₄Cl₂N₁₀O₁₄
  • Structural Differences :
    • Biguanide moieties instead of urea.
    • Chlorophenyl and gluconate groups enhance antimicrobial activity.
  • Functional Impact :
    • Cationic biguanide groups disrupt microbial cell membranes.
    • Broad-spectrum antimicrobial efficacy, unlike the target urea.
  • Applications : Antiseptic in medical and dental products .

Research Findings and Trends

  • Hydrogen Bonding : The target urea’s hydroxyethyl groups enhance solubility and intermolecular interactions, making it superior in applications requiring water compatibility compared to amides or semicarbazides .
  • Thermal Stability: Amide derivatives (e.g., ) exhibit higher thermal resistance, whereas phenolic antioxidants () excel in oxidative environments.
  • Biological Activity : Chlorhexidine () highlights how nitrogen-containing backbones with electronegative substituents (e.g., Cl, biguanide) drive antimicrobial efficacy, a feature absent in the target urea.

Biological Activity

N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea] (CAS: 36938-15-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and antitumor effects, supported by relevant data tables and case studies.

  • Molecular Formula : C14H30N4O4
  • Molecular Weight : 318.4124 g/mol
  • Boiling Point : 642.5 °C at 760 mmHg
  • Density : 1.133 g/cm³

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]. The compound has shown activity against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
Enterococcus faecalis40 µg/mL29
Pseudomonas aeruginosa50 µg/mL24
Salmonella typhi40 µg/mL30
Klebsiella pneumoniae50 µg/mL19

In comparison to standard antibiotics such as ceftriaxone, N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea] exhibited comparable inhibition zones, indicating its potential as an effective antibacterial agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly inhibits pro-inflammatory cytokines such as IL-6 and TNF-α. The results are summarized in the following table:

Compound Concentration (µg/mL)IL-6 Inhibition (%)TNF-α Inhibition (%)
N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea] (10)8978
Dexamethasone (1)8372

These findings suggest that N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea] may serve as a promising candidate for anti-inflammatory therapies .

Antitumor Activity

The compound's antitumor potential has been investigated in various cancer cell lines. It was observed to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation. The following case study illustrates its effectiveness:

Case Study: Antitumor Efficacy in Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea] resulted in:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was noted.
  • Apoptosis Induction : Increased levels of cleaved caspase-3 and PARP were detected, indicating the initiation of apoptotic pathways.

The results underscore the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .

Q & A

Q. What are the common synthetic routes for N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea], and how do reaction conditions influence product purity?

The compound is typically synthesized via stepwise urea formation using hexane-1,6-diamine derivatives. A plausible route involves reacting 1,6-diaminohexane with methyl isocyanate derivatives in a polar aprotic solvent (e.g., DMF or THF) under nitrogen atmosphere at 60–80°C for 12–24 hours. Catalytic bases like triethylamine may enhance reactivity. Post-synthesis purification often employs column chromatography (silica gel, methanol/chloroform gradient) or recrystallization from ethanol/water mixtures to remove unreacted intermediates . Key challenges include avoiding side reactions (e.g., over-alkylation) and ensuring stoichiometric balance.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR can confirm the urea backbone and hydroxyethyl/methyl substituents. Key signals include urea NH (~5.5–6.5 ppm, broad) and hydroxyethyl protons (~3.4–3.7 ppm) .
  • FTIR : Stretching vibrations at ~1640–1680 cm1^{-1} (urea C=O) and 3200–3400 cm1^{-1} (N-H/O-H) are diagnostic .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% formic acid) resolve impurities. ESI-MS in positive mode typically shows [M+H]+^+ or [M+Na]+^+ adducts .

Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

  • Solubility : Moderately soluble in polar solvents (ethanol, DMSO) but poorly soluble in water or nonpolar solvents. Pre-dissolution in DMSO is recommended for biological assays .
  • Stability : Hydrolytically stable under neutral conditions but degrades in strong acids/bases. Store at 2–8°C in airtight containers to prevent moisture absorption .

Advanced Research Questions

Q. How can conflicting spectral data from different studies be resolved?

Discrepancies in NMR or FTIR data often arise from solvent effects , pH variations , or impurity interference . For example, urea NH protons may shift significantly in DMSO-d6d_6 vs. CDCl3_3. To resolve conflicts:

  • Perform 2D NMR (COSY, HSQC) to unambiguously assign signals.
  • Cross-validate with X-ray crystallography (if crystalline) or computational modeling (DFT for optimized geometries) .
  • Use high-purity standards and controlled humidity conditions during analysis .

Q. What experimental strategies optimize yield in large-scale syntheses while minimizing side products?

  • Catalyst Screening : Test transition-metal catalysts (e.g., ZnCl2_2) to accelerate urea bond formation.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2–4 hours vs. 24 hours) and improves selectivity .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .

Q. How does the compound’s thermal stability impact its application in polymer matrices?

Thermogravimetric analysis (TGA) shows decomposition onset at ~200–220°C, suggesting suitability for low-temperature polymer processing (e.g., epoxy resins). For high-temperature applications (e.g., polyamides), co-stabilizers like Irganox 1098 (a structurally similar hindered phenol) may mitigate thermal degradation . Differential scanning calorimetry (DSC) can identify phase transitions and compatibility with polymer blends .

Q. What mechanisms drive its interactions with metal ions or biomolecules?

The hydroxyethyl and urea groups enable hydrogen bonding and weak coordination with transition metals (e.g., Co2+^{2+}, Cu2+^{2+}). In biological systems, these interactions may influence cytotoxicity or antimicrobial activity. To study:

  • Conduct UV-Vis titration to quantify binding constants.
  • Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters .
  • Compare activity against structurally related compounds (e.g., chlorhexidine derivatives) .

Methodological Notes

  • Synthesis Optimization : Always use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates.
  • Data Validation : Cross-check spectral data with computational tools (e.g., ACD/Labs or ChemDraw predictions) .
  • Safety : Follow GHS guidelines for handling—wear nitrile gloves, eye protection, and ensure fume hood use due to potential respiratory irritation .

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